(6-Cyclopropylpyridin-3-yl)methanamine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Cyclopropylpyridin-3-yl)methanamine dihydrochloride involves several steps. One common method includes the reaction of cyclopropylamine with 3-pyridinecarboxaldehyde to form the intermediate (6-Cyclopropylpyridin-3-yl)methanamine. This intermediate is then treated with hydrochloric acid to obtain the dihydrochloride salt .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, and involves rigorous quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions
(6-Cyclopropylpyridin-3-yl)methanamine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides .
Major Products Formed
The major products formed from these reactions include N-oxides, amine derivatives, and substituted pyridine compounds .
Scientific Research Applications
(6-Cyclopropylpyridin-3-yl)methanamine dihydrochloride is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and receptor binding.
Medicine: As a potential therapeutic agent in drug development.
Industry: In the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (6-Cyclopropylpyridin-3-yl)methanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to (6-Cyclopropylpyridin-3-yl)methanamine dihydrochloride include:
- 6-Bromopyridine-3-methanol
- 2-Bromo-5-(hydroxymethyl)pyridine
- 2-Substituted-6-methyl-2,3-dihydropyridinones .
Uniqueness
What sets this compound apart from these similar compounds is its unique cyclopropyl group attached to the pyridine ring, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity and interaction with molecular targets, making it valuable for specific research and industrial applications .
Properties
IUPAC Name |
(6-cyclopropylpyridin-3-yl)methanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2.2ClH/c10-5-7-1-4-9(11-6-7)8-2-3-8;;/h1,4,6,8H,2-3,5,10H2;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAVCTVSPMHHDSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=C(C=C2)CN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.